N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Description
N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings, and a furan ring substituted with a tetrafluorophenoxy group. The presence of multiple functional groups makes this compound a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O3/c1-2-28-15-6-4-3-5-14(15)26-21(28)27-20(29)16-8-7-11(31-16)10-30-19-17(24)12(22)9-13(23)18(19)25/h3-9H,2,10H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIABUKRYRIZNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan ring is then introduced through a series of reactions involving the formation of a furan derivative, followed by the attachment of the tetrafluorophenoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms
Scientific Research Applications
N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetrafluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:
- 2-(1H-BENZIMIDAZOL-1-YL)-N’-(1-(3-THIENYL)ETHYLIDENE)ACETOHYDRAZIDE
- 3-(1H-BENZIMIDAZOL-1-YL)-N’-(1-(4-ETHOXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
- N-(1-METHYL-1H-BENZOIMIDAZOL-2-YL)-2-O-TOLYLOXY-ACETAMIDE
These compounds share the benzimidazole core but differ in their substituents and overall structure, leading to variations in their chemical properties and potential applications. The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
